![molecular formula C22H28N6O4 B2976437 ethyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898437-74-6](/img/structure/B2976437.png)
ethyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a purine moiety, which is a key component of many biological molecules, including DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and structural features. Piperazine derivatives, for example, are known to participate in a variety of reactions, including those involving their nitrogen atoms .Scientific Research Applications
Synthesis and Molecular Structure
Compounds with complex structures similar to the one have been synthesized and characterized to understand their crystal and molecular structures. For instance, research by Kariyappa et al. (2016) on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate explores its synthesis, crystal, and molecular structure through techniques like 1H NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). These studies are crucial for understanding the chemical properties and potential reactivity of such compounds.
Antimicrobial Activity
Research has also explored the antimicrobial properties of structurally related compounds. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives have been conducted to screen their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş et al., 2012). Such studies suggest potential applications in developing new antimicrobial agents.
Antioxidant Properties
Compounds derived from marine sources, such as the marine actinobacterium Streptomyces sp., have been identified to possess cytotoxic activities, indicating potential as antioxidants or in cancer research (Sobolevskaya et al., 2007). These findings open avenues for the exploration of related compounds in mitigating oxidative stress or as therapeutic agents.
Material Science and Polymer Chemistry
In material science and polymer chemistry, research into compounds containing uracil, adenine, or related heterocycles demonstrates applications in synthesizing novel polyamides with specific properties, such as solubility in water or other solvents, which could be useful in various technological applications (Hattori & Kinoshita, 1979).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-17(29)14-26-8-10-27(11-9-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16-7-5-6-15(2)12-16/h5-7,12H,4,8-11,13-14H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUWENPFRZTSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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